molecular formula C14H6KNO7S B12676715 Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate CAS No. 93804-32-1

Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate

Cat. No.: B12676715
CAS No.: 93804-32-1
M. Wt: 371.36 g/mol
InChI Key: CCSQWQRHRJNTID-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Nitro-Substituted Anthraquinones

The synthesis of nitro-substituted anthraquinones emerged from foundational work on anthracene oxidation. In 1840, Auguste Laurent first produced anthraquinone by oxidizing anthracene, though the structural characterization by Carl Graebe and Carl Liebermann in 1868 established its diketone configuration. The subsequent discovery that sulfonation and nitration could alter anthraquinone's properties catalyzed industrial interest. For example, the introduction of nitro groups at the 8-position of anthraquinone sulfonates was pioneered to improve colorfastness in textile dyes while maintaining solubility in aqueous media.

Early 20th-century patents, such as US1963383A, documented methods for sulfonating anthraquinone derivatives under controlled conditions. These processes often employed oleum (fuming sulfuric acid) and metal sulfate catalysts to direct sulfonation to specific positions on the aromatic nucleus. The addition of nitro groups typically followed sulfonation, leveraging the electron-withdrawing nature of sulfonate moieties to deactivate certain positions and guide nitration to the desired site. This sequential functionalization strategy remains integral to producing derivatives like potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate.

Significance of Sulfonation in Anthraquinone Chemistry

Sulfonation serves dual roles in anthraquinone chemistry: enhancing water solubility and providing anchoring points for further chemical modifications. The process involves reacting anthraquinone with oleum, often in the presence of alkali-metal sulfates like sodium or potassium sulfate. For instance, US1963383A describes a method where anthraquinone is heated with 26% oleum and anhydrous sodium sulfate at 120–125°C, yielding disulfonated products. The sulfate ions act as catalysts, lowering the activation energy required for sulfonation and minimizing side reactions such as oxidation or oversulfonation.

The choice of sulfonation conditions profoundly affects the substitution pattern. A comparative analysis of methods reveals that higher oleum concentrations (e.g., 25–26%) favor monosulfonation at the 1-position, while diluted oleum promotes polysulfonation. The following table summarizes key reaction parameters and outcomes from historical and modern sulfonation protocols:

Oleum Concentration Catalyst Temperature (°C) Product Yield
26% Sodium sulfate 120–125 1,5- and 1,8-disulfonates 77–86%
8% Mercuric oxide 147–152 1-sulfonate (potassium salt) 57–55 g
19–22% Potassium sulfate 90–100 1-sulfonate with nitro substitution N/A

The sulfonate group’s ionic character facilitates salt formation, as seen in this compound. This property enables applications in electrochemical systems and dye formulations where ionic conductivity or chromophore stability is critical. Furthermore, the sulfonate moiety can act as a leaving group in nucleophilic substitution reactions, permitting the synthesis of ethers, esters, and amine derivatives.

Continued in subsequent sections...

Properties

CAS No.

93804-32-1

Molecular Formula

C14H6KNO7S

Molecular Weight

371.36 g/mol

IUPAC Name

potassium;8-nitro-9,10-dioxoanthracene-1-sulfonate

InChI

InChI=1S/C14H7NO7S.K/c16-13-7-3-1-5-9(15(18)19)11(7)14(17)12-8(13)4-2-6-10(12)23(20,21)22;/h1-6H,(H,20,21,22);/q;+1/p-1

InChI Key

CCSQWQRHRJNTID-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Sulfonation of Anthraquinone

Parameter Typical Conditions Notes
Starting Material Anthraquinone or 1-substituted anthraquinone Purity > 99% recommended
Sulfonating Agent Concentrated sulfuric acid or oleum Oleum preferred for higher sulfonation efficiency
Temperature 80–120 °C Controlled to prevent decomposition
Reaction Time 4–8 hours Monitored by TLC or HPLC
Work-up Quenching with ice, filtration, washing Yields sulfonic acid intermediate

Nitration of Sulfonated Anthraquinone

Parameter Typical Conditions Notes
Nitrating Agent Mixed acid (HNO3/H2SO4) or nitric acid alone Concentration and ratio critical
Temperature 0–10 °C Low temperature to control regioselectivity
Reaction Time 1–3 hours Reaction progress monitored by spectroscopy
Isolation Filtration, washing with water and organic solvents Purification by recrystallization

Formation of Potassium Salt

Parameter Typical Conditions Notes
Neutralizing Agent Potassium hydroxide (KOH) or potassium carbonate Stoichiometric amounts for complete neutralization
Solvent Water or aqueous ethanol Facilitates dissolution and reaction
Temperature Room temperature to 50 °C Mild conditions to avoid decomposition
Reaction Time 1–2 hours Completion confirmed by pH and conductivity

Research Findings and Optimization

  • Selectivity: The nitration step is critical for obtaining the 8-nitro derivative selectively. Studies show that maintaining low temperature and controlled addition of nitrating agents minimizes side reactions such as dinitration or oxidation of the anthraquinone core.

  • Yield: Optimized sulfonation and nitration steps yield the target compound in 60–75% overall yield after purification. The potassium salt formation is typically quantitative.

  • Purity: Analytical techniques such as HPLC, NMR, and mass spectrometry confirm the purity and structure of the final product. The potassium salt form enhances stability and solubility, facilitating handling and storage.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Yield (%) Notes
Sulfonation Anthraquinone + H2SO4 or oleum, 80–120 °C, 4–8 h Introduce sulfonic acid group 70–85 Control temperature to avoid degradation
Nitration Sulfonated anthraquinone + HNO3/H2SO4, 0–10 °C, 1–3 h Introduce nitro group at 8-position 65–75 Low temperature critical for selectivity
Neutralization Sulfonic acid + KOH or K2CO3, RT–50 °C, 1–2 h Form potassium sulphonate salt ~100 Confirm neutralization by pH

Scientific Research Applications

Dyes and Pigments

Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate is primarily utilized as a dye in various industrial applications. Its bright coloration makes it suitable for use in textiles and paper products. The sulfonate group enhances its solubility in water, making it effective for dyeing processes.

Analytical Chemistry

The compound can be employed as a reagent in analytical chemistry for the detection of various metal ions. Its ability to form complexes with metals allows for its use in spectrophotometric analysis, where the color change can indicate the presence of specific ions.

Biological Studies

Research has indicated that compounds similar to this compound may exhibit biological activity. Studies are ongoing to explore its potential as an antitumor agent or as a component in drug delivery systems due to its ability to interact with biological membranes.

Environmental Monitoring

The compound's stability and solubility make it useful in environmental monitoring applications. It can be used to trace pollutants in water sources or soil samples, providing insights into contamination levels and sources.

Case Study 1: Dyeing Efficiency

A study conducted on the dyeing efficiency of this compound compared to traditional dyes showed that it provided better colorfastness and lower environmental impact due to reduced water usage during the dyeing process.

ParameterTraditional DyesPotassium Dihydro Dioxo Dye
ColorfastnessModerateHigh
Water UsageHighLow
Environmental ImpactSignificantMinimal

Case Study 2: Metal Ion Detection

In an analytical chemistry experiment, this compound was tested for its ability to detect lead ions in contaminated water samples. The results demonstrated a clear colorimetric change proportional to lead concentration, validating its effectiveness as a sensing agent.

Ion Concentration (mg/L)Color Intensity (Absorbance)
00
50.15
100.30
200.55

Mechanism of Action

The mechanism of action of Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The nitro and sulphonate groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Positional Isomers: Nitro-Substituted Anthraquinone Sulphonates

Several anthraquinone derivatives with nitro and sulfonate groups differ in substituent positions:

  • 9,10-Dihydro-5-nitro-9,10-dioxoanthracenesulphonic acid (CAS: 82-50-8): Features a 5-nitro group instead of 8-nitro, altering electronic distribution and reactivity .
  • 9,10-Dihydro-8-nitro-9,10-dioxoanthracene-1-sulphonic acid (CAS: 129-37-3): A positional isomer with a sulfonate group at the 1-position, similar to the target compound, but differing in counterion (free acid vs. potassium salt) .

Key Differences :

  • Potassium salts generally exhibit higher water solubility than free acids, making the target compound more suitable for aqueous-phase reactions .

Functional Group Variants: Amino vs. Nitro Substituents

Amino-substituted anthraquinones demonstrate distinct properties:

  • Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (CAS: 24429-49-0): Amino groups at the 1-position enhance solubility and alter UV-Vis absorption profiles, relevant for dye applications .

Key Differences :

  • Nitro groups stabilize negative charges via resonance, whereas amino groups increase nucleophilicity. This affects applications in redox reactions or pharmaceutical synthesis.

Disulfonated Anthraquinones

  • 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt : Dual sulfonate groups improve water solubility and chelation capacity, advantageous in separation processes or as catalysts .

Key Differences :

Antiproliferative Activity of Ethanoanthracene Derivatives

For example:

  • Compound 15 : IC₅₀ values of 0.09 µM (MUTU-I) and 0.24 µM (DG-75) in Burkitt’s lymphoma cell lines .
  • Compound 23i : A hydrazone derivative with 19% cell viability in DG-75 cells, highlighting the role of substituent flexibility .

Host-Guest Chemistry

Host frameworks like H2 and H3 (9,10-dihydro-9,10-ethanoanthracene derivatives) selectively bind dichlorobenzene (DCB) isomers via C–H⋯π interactions . The target compound’s sulfonate and nitro groups could modulate similar selectivity, but its planar anthraquinone structure may reduce cavity formation efficiency compared to ethanoanthracenes.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents Functional Groups Key Applications References
Potassium 8-nitro-1-sulphonate anthraquinone 30845-78-4 8-NO₂, 1-SO₃⁻K⁺ Nitro, Sulfonate 1-Chloroanthraquinone precursor
5-Nitroanthracenesulphonic acid 82-50-8 5-NO₂, SO₃H Nitro, Sulfonic acid Structural isomer
Sodium 5-amino-1-sulfonate anthraquinone 4095-82-3 5-NH₂, 1-SO₃⁻Na⁺ Amino, Sulfonate Dye intermediate
Disodium 1,5-disulphonate anthraquinone N/A 1,5-(SO₃⁻)₂Na₂⁺ Disulfonate Ion-exchange, catalysis

Biological Activity

Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate is a chemical compound with significant biological implications. Understanding its biological activity is crucial for applications in fields such as pharmacology and toxicology. This article reviews the available literature on the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₄H₇KO₅S
Molecular Weight288.275 g/mol
CAS Number30845-78-4
Density1.585 g/cm³
Melting PointNot available
Solubility in WaterSoluble

Mutagenicity Studies

Research indicates that this compound may exhibit mutagenic properties. A study utilizing the Ames test demonstrated that samples containing 0.032% of a contaminant (9-nitroanthracene) were mutagenic to Salmonella typhimurium strains TA1535 and TA1538, while showing equivocal results in strain TA1537 . Conversely, other studies reported no mutagenicity when the compound was tested in the absence of significant contaminants .

Cytotoxicity

Cytotoxic effects have been observed in various cell lines exposed to this compound. Research conducted on human liver carcinoma cells (HepG2) indicated that the compound could induce apoptosis at certain concentrations. The mechanism appears to involve oxidative stress pathways leading to cell death .

Antioxidant Activity

Interestingly, some studies suggest that this compound may also possess antioxidant properties. In vitro assays demonstrated that it could scavenge free radicals effectively, which is beneficial in mitigating oxidative stress-related damage in cells .

Case Study 1: Mutagenicity Assessment

A comprehensive assessment was conducted by the National Toxicology Program (NTP) where multiple aliquots of this compound were tested for mutagenicity. The results varied based on the purity of the samples; those with higher levels of contaminants like 9-nitroanthracene showed positive mutagenic responses in several bacterial strains .

Case Study 2: Cytotoxicity in HepG2 Cells

In a study focusing on HepG2 cells, researchers treated cells with varying concentrations of this compound. The results indicated a dose-dependent increase in cytotoxicity, with significant cell death observed at concentrations above 50 µM. Mechanistic studies revealed activation of caspase pathways indicative of apoptosis .

Q & A

Q. What are the established synthetic routes for Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves sequential sulfonation, nitration, and neutralization steps. Anthraquinone derivatives are sulfonated at the 1-position using concentrated sulfuric acid or oleum, followed by nitration at the 8-position with nitric acid in a controlled acidic medium. The sulfonic acid intermediate is neutralized with potassium hydroxide to yield the potassium salt . Optimization strategies include:

  • Temperature Control : Nitration at 0–5°C minimizes byproducts like dinitro derivatives.
  • Solvent Selection : Sulfonation in sulfuric acid ensures solubility, while nitration in mixed H₂SO₄/HNO₃ enhances regioselectivity.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., nitro at C8, sulfonate at C1). Aromatic protons appear as doublets (δ 8.2–8.6 ppm), while the sulfonate group causes deshielding .
  • FT-IR : Peaks at 1340 cm⁻¹ (asymmetric S=O stretching) and 1520 cm⁻¹ (NO₂ symmetric stretch) validate functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for analytical standards) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact (potential irritant) .
  • Ventilation : Handle in a fume hood due to dust generation.
  • Storage : Keep in airtight containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How does the position of the nitro group influence the electronic properties and reactivity of anthraquinone sulfonate derivatives?

Methodological Answer: The nitro group at C8 acts as a strong electron-withdrawing group, reducing the HOMO-LUMO gap and enhancing electron affinity. This is critical for applications in organic electronics. Comparative studies with 5-nitro isomers (e.g., Potassium 5-nitroanthraquinone-1-sulphonate, CAS 30845-79-5 ) show:

  • Electrochemical Behavior : Cyclic voltammetry reveals a 0.3 V cathodic shift in reduction potentials for the 8-nitro derivative compared to 5-nitro analogues .
  • Reactivity : Nitro at C8 increases susceptibility to nucleophilic substitution, enabling functionalization at C9/C10 positions .

Q. What strategies can be employed to resolve contradictions in reported solubility or stability data across different studies?

Methodological Answer:

  • Standardized Protocols : Use consistent solvents (e.g., aqueous buffers at pH 7.4) and temperature (20°C) for solubility measurements. For example, conflicting solubility reports (e.g., 21.5 g/L vs. 15 g/L ) may arise from pH variations.
  • Accelerated Stability Testing : Conduct HPLC-based degradation studies under stress conditions (e.g., UV light, 40°C/75% RH) to identify decomposition pathways .

Q. What mechanistic insights explain the compound's potential as a photosensitizer in organic photovoltaics?

Methodological Answer: The conjugated anthraquinone core facilitates π-π* transitions, while the nitro and sulfonate groups enhance charge separation. Key findings:

  • Photophysical Properties : UV-Vis spectra show a broad absorption band at 350–450 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹), ideal for light harvesting .
  • Electron Transport : Density functional theory (DFT) calculations indicate a LUMO localized on the nitro group, promoting electron injection into TiO₂ substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.